1H-Pyrrolo(1,2-a)imidazole, 1-phenyl-6-(p-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(1,2-a)imidazole, 1-phenyl-6-(p-tolyl)- is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(1,2-a)imidazole, 1-phenyl-6-(p-tolyl)- can be achieved through several methods. One common approach involves the condensation of aminopyrrolines with halocarbonyl compounds . Another method includes the cyclization of amido-nitriles under mild reaction conditions . Additionally, multicomponent reactions, cyclization reactions, and radical cyclization reactions have been reported for the synthesis of similar pyrroloimidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo(1,2-a)imidazole, 1-phenyl-6-(p-tolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(1,2-a)imidazole, 1-phenyl-6-(p-tolyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(1,2-a)imidazole, 1-phenyl-6-(p-tolyl)- involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo(1,2-a)imidazole: Known for its nootropic effects and use as a pharmaceutical agent.
3-Aryl-5H-pyrrolo(1,2-a)imidazole: Exhibits antibacterial and antifungal activities.
Pyrrolo(1,2-a)indoles: Widely used in drug discovery due to their diverse pharmacological properties.
Uniqueness
1H-Pyrrolo(1,2-a)imidazole, 1-phenyl-6-(p-tolyl)- stands out due to its specific structural features and the potential for diverse applications in various fields. Its unique combination of a fused pyrrole and imidazole ring system, along with the phenyl and p-tolyl substituents, provides distinct chemical and biological properties that make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
37959-39-0 |
---|---|
Molekularformel |
C19H16N2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-1-phenylpyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C19H16N2/c1-15-7-9-16(10-8-15)17-13-19-20(14-17)11-12-21(19)18-5-3-2-4-6-18/h2-14H,1H3 |
InChI-Schlüssel |
TTZRBYZCXLJCAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN3C=CN(C3=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.